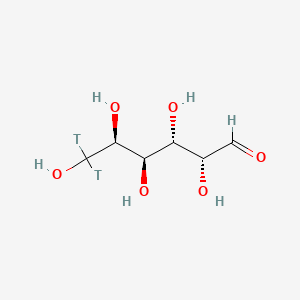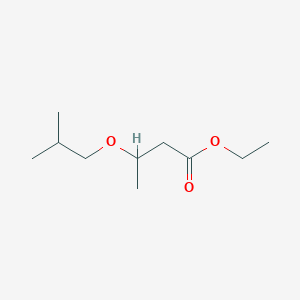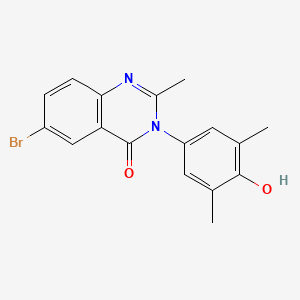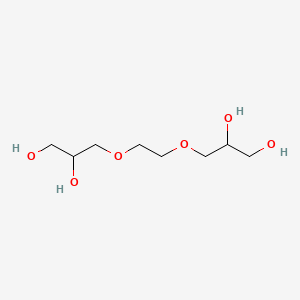
D-Galactose-6,6-C-t2(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-6,6-C-t2(9CI) is a specialized derivative of D-Galactose, a naturally occurring aldohexose. D-Galactose is a carbohydrate monomer found abundantly in nature, particularly in macroalgae, plants, and dairy products. It is a C4 epimer of glucose and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-6,6-C-t2(9CI) involves specific synthetic routes that typically include microbial fermentation and enzyme-catalyzed conversion. These methods utilize galactose-rich biomass as a starting material. The process often involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose .
Industrial Production Methods
Industrial production of D-Galactose-6,6-C-t2(9CI) leverages biotechnological processes, including microbial fermentation and enzyme-catalyzed conversion. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-6,6-C-t2(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include derivatives of D-Galactose-6,6-C-t2(9CI) that have enhanced properties for specific applications, such as increased solubility or stability .
Scientific Research Applications
D-Galactose-6,6-C-t2(9CI) has a wide range of scientific research applications:
Chemistry: Used as a raw material for synthesizing various chemical compounds.
Biology: Plays a role in studying carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of biofuels and low-calorie sweeteners .
Mechanism of Action
The mechanism of action of D-Galactose-6,6-C-t2(9CI) involves its interaction with specific enzymes and receptors in biological systems. For instance, it is converted to galactose 1-phosphate by galactokinase in the Leloir pathway. This conversion is crucial for its metabolic functions and potential therapeutic applications .
Comparison with Similar Compounds
D-Galactose-6,6-C-t2(9CI) can be compared with other similar compounds such as D-Tagatose and D-Galactose. While D-Tagatose is known for its low-calorie sweetening properties, D-Galactose is widely studied for its role in carbohydrate metabolism. D-Galactose-6,6-C-t2(9CI) stands out due to its unique synthetic routes and specific applications in various fields .
List of Similar Compounds
- D-Tagatose
- D-Galactose
- D-Galactose-6-phosphate
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
InChI Key |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
Isomeric SMILES |
[3H]C([3H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)





![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)

